4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2377606-83-0 . It has a molecular weight of 310.25 . The IUPAC name for this compound is N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1lambda3-thiophene-3-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25BNO3S/c1-7-17(8-2)13(18)11-9-12(21-10-11)16-19-14(3,4)15(5,6)20-16/h9-10,21H,7-8H2,1-6H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic esters, including “4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide .Physical And Chemical Properties Analysis
The compound has a storage temperature of -20°C .Scientific Research Applications
Drug Design and Delivery
Boronic acids and their esters, including 4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester , are considered for the design of new drugs and drug delivery devices. They are particularly useful as boron-carriers suitable for neutron capture therapy, a type of cancer treatment .
Suzuki Cross-Coupling Reactions
This compound can act as a reactant in metal-catalyzed Suzuki cross-coupling reactions, which are pivotal in creating complex organic molecules used in pharmaceuticals, agrochemicals, and organic materials .
Biosensors Fabrication
Thiophene-based boronic acid esters are used to fabricate graphene-based biosensors. These sensors can detect substances like glucose and pathogens such as Escherichia coli in complex mediums .
Fluorescent Mercury-Sensors
The compound can be used to prepare ligands like 2,5-bis(2-pyridyl)thiophene, which are integral in designing fluorescent sensors for detecting mercury, a toxic heavy metal .
Catalytic Protodeboronation
It may be involved in catalytic protodeboronation of pinacol boronic esters, which is a process used to remove boron groups from molecules, often yielding products that have anti-Markovnikov selectivity .
Chemical Synthesis Building Block
As a high-purity chemical compound, it serves as a versatile building block in chemical synthesis, providing reliable and consistent results for various chemical reactions .
Future Directions
Boronic esters, including “4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester”, have significant potential in the field of organic synthesis, particularly in the development of new drugs and drug delivery devices . Their use in Suzuki–Miyaura coupling reactions is well-established, and ongoing research is likely to uncover new applications and synthesis methods .
Mechanism of Action
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative forms a complex with a palladium catalyst, which then undergoes transmetalation with an organic halide or triflate .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound can contribute to the synthesis of various biologically active compounds .
Action Environment
It’s known that the efficiency of suzuki-miyaura cross-coupling reactions can be influenced by various factors, including the choice of catalyst, the presence of a base, and the reaction temperature .
properties
IUPAC Name |
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3S/c1-7-17(8-2)13(18)11-9-12(21-10-11)16-19-14(3,4)15(5,6)20-16/h9-10H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMCPMBOPRUQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.